Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate
Description
Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate is a carbamate-protected aromatic amine derivative. Its structure features a phenyl ring substituted with a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, with a tert-butyl carbamate (-NHCO₂tBu) protecting the amine. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tert-butyl carbamate acts as a temporary protective group for amines during multi-step syntheses .
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
tert-butyl N-[4-methyl-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H16F3NO2/c1-8-5-6-9(7-10(8)13(14,15)16)17-11(18)19-12(2,3)4/h5-7H,1-4H3,(H,17,18) |
InChI Key |
KTFLOWNQYFNOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of 4-methyl-3-(trifluoromethyl)aniline and carbon dioxide.
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate is synthesized from 4-methyl-3-(trifluoromethyl)aniline through a carbamate formation reaction. The process typically involves the reaction of the amine with tert-butyl chloroformate in the presence of a base, resulting in the formation of the carbamate derivative. The chemical structure can be represented as follows:
- Molecular Formula : C12H14F3N
- Molecular Weight : 245.24 g/mol
Research has shown that this compound exhibits various biological activities, particularly as an insecticide. Its mechanism of action is primarily through inhibition of acetylcholinesterase, an enzyme essential for neurotransmission in insects. This property makes it a candidate for developing new insecticides aimed at controlling disease-vectoring mosquitoes and other pests.
Case Study: Insecticidal Activity
A study published in MDPI evaluated several carbamate derivatives, including this compound, for their effectiveness against mosquito acetylcholinesterase. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential use in pest control strategies .
Medicinal Applications
In addition to its agricultural applications, this compound has been investigated for its anti-inflammatory properties. A series of studies synthesized related compounds and tested their efficacy using the carrageenan-induced rat paw edema model. Some derivatives demonstrated significant anti-inflammatory effects comparable to established drugs like indomethacin .
Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Analysis :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): The trifluoromethyl group in the target compound and its analogues enhances stability and resistance to metabolic degradation.
- Methyl vs. Chlorine : The methyl group in the target compound improves lipophilicity (logP ~3.5 estimated) compared to the chloro analogue (logP ~3.8), which may influence membrane permeability in drug candidates.
Table 2: Comparative Physicochemical Data
Biological Activity
Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially increasing its interaction with biological targets.
The biological activity of this compound can be attributed to its influence on various biochemical pathways:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition can lead to increased levels of neurotransmitters, affecting synaptic transmission and muscle contraction .
- Antitumor Activity : Research indicates that compounds with similar structures can exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of DNA polymerase activity, disrupting DNA synthesis and leading to cell death .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase inhibition | |
| Antitumor Activity | Induces apoptosis | |
| Neurotransmission Modulation | Alters neurotransmitter levels |
Case Studies
- Antitumor Efficacy : A study investigated the effects of various carbamate derivatives, including this compound, on cancer cell lines. The results showed significant cytotoxicity against several types of cancer cells, with IC50 values indicating potent activity.
- Neuropharmacological Effects : Another study examined the impact of similar compounds on seizure thresholds in animal models. The results indicated that these compounds could modulate neurotransmitter release, providing insights into their potential use in treating neurological disorders .
Research Findings
Recent studies have highlighted the following key findings regarding this compound:
- ADME-Tox Properties : Assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties revealed favorable profiles for this compound, suggesting potential for further development in pharmacology.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the trifluoromethyl group can significantly enhance biological activity. For instance, positioning and electronic effects from fluorinated groups improve binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
